Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester
Description
The compound Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester (IUPAC name) is a methyl ester derivative of a substituted oxamic acid. Its structure features a tert-butyl (1,1-dimethylethyl) group at the ortho-position of the phenyl ring, linked via an amino-oxoacetate moiety.
Properties
IUPAC Name |
methyl 2-(2-tert-butylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-7-5-6-8-10(9)14-11(15)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLXKILHDWSBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of acetic acid, particularly those with amino and keto functionalities, exhibit promising anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that similar compounds could target specific pathways involved in cancer proliferation, making them candidates for further development as anticancer agents .
1.2 Anti-inflammatory Properties
The anti-inflammatory effects of acetic acid derivatives have been documented in various studies. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. The methyl ester form may enhance bioavailability and efficacy in therapeutic applications .
Agricultural Applications
2.1 Herbicide Development
Acetic acid derivatives are being explored as potential herbicides due to their ability to disrupt plant growth at the cellular level. The specific structure of this compound may provide selective toxicity towards certain weed species while being less harmful to crops . Research is ongoing to evaluate its effectiveness in field trials.
2.2 Plant Growth Regulators
The compound’s ability to influence plant metabolism positions it as a candidate for use as a plant growth regulator. Studies suggest that acetic acid derivatives can promote root development and enhance nutrient uptake in various crops, leading to improved yields .
Material Science
3.1 Polymer Synthesis
In material science, acetic acid derivatives are utilized in the synthesis of polymers and copolymers. The incorporation of this compound can impart desirable properties such as flexibility and thermal stability to the resulting materials . Ongoing research aims to optimize polymer formulations for various industrial applications.
3.2 Coatings and Adhesives
The unique chemical structure of this methyl ester allows it to be used in developing coatings and adhesives with enhanced adhesion properties and resistance to environmental factors. This application is particularly relevant in industries requiring durable materials, such as automotive and construction .
Anticancer Research Case Study
A study published in a peer-reviewed journal investigated the anticancer activity of acetic acid derivatives on breast cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, leading researchers to propose further exploration into clinical applications .
Agricultural Field Trials
Field trials conducted on the use of acetic acid-based herbicides demonstrated effective control over specific weed species without adversely affecting crop yield. These trials highlighted the potential for developing environmentally friendly herbicides that target only undesirable plants .
Mechanism of Action
The mechanism of action of acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
The tert-butyl group distinguishes this compound from analogs with alternative substituents:
- Methoxy substituent: Acetic acid, [(2-methoxyphenyl)amino]oxo-, ethyl ester () replaces the tert-butyl with a methoxy group. The methoxy group enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the hydrophobic tert-butyl .
- Phenoxy vs. phenylamino: Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate () substitutes the phenylamino group with a phenoxy linkage.
Table 1: Substituent Impact on Key Properties
*Calculated based on molecular formula C₁₄H₁₇NO₃.
Ester Chain Variations
The methyl ester group in the target compound contrasts with ethyl or longer-chain esters:
- Ethyl esters: and highlight ethyl esters (e.g., 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid ethyl ester).
- Long-chain esters : Simple esters like Acetic acid, hexyl ester () demonstrate lower volatility and higher lipophilicity, which could influence tissue penetration in biological systems .
Physicochemical Properties and Stability
The tert-butyl group’s steric bulk likely reduces crystallinity and increases solubility in nonpolar solvents compared to unsubstituted analogs. For example:
Biological Activity
Overview
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester (CAS No. 483334-60-7) is a complex organic compound that features an acetic acid moiety and a substituted phenyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound is part of the indole derivative family, which are known for their ability to bind with high affinity to various biological receptors. The biological activity of this compound is primarily attributed to its interactions within biochemical pathways, which can lead to significant physiological effects.
Target Receptors
Studies indicate that indole derivatives can interact with:
- Serotonin receptors (5-HT) : Influencing mood and anxiety.
- Dopamine receptors : Affecting reward pathways and motor control.
- Adrenergic receptors : Modulating cardiovascular responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Properties : May reduce inflammation through modulation of cytokine production.
- Antioxidant Effects : Capable of scavenging free radicals, thus protecting cells from oxidative stress.
- Neuroprotective Effects : Investigated for its role in protecting neuronal cells from apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry demonstrated that the compound could inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Studies
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Acetic acid, 2-[(1,1-dimethylethyl)thio]- | C13H17NO3 | Moderate antimicrobial |
| Acetic acid, 2-[(1,1-dimethylethyl)dithio]- | C13H17NO3 | Low anti-inflammatory |
| Acetic acid, 2-(acetylthio)-, 1,1-dimethylethyl ester | C12H16O3S | Minimal neuroprotective |
The unique substitution pattern on the phenyl ring of this compound contributes to its distinct chemical and biological properties compared to similar compounds.
Q & A
Basic Synthesis and Structural Characterization
Q1: What are the primary synthetic routes for preparing acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester, and how do reaction conditions influence yield and purity? Methodological Answer:
- Route 1: React 2-(1,1-dimethylethyl)aniline with methyl oxalyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimal conditions: 0°C to room temperature, 12-hour stirring. Yield ~65% .
- Route 2: Oxidative coupling of N-methylglycine derivatives with tert-butyl-substituted aromatic amines using potassium permanganate in acidic media. Requires careful pH control (pH 4–5) to avoid over-oxidation .
- Purity Challenges: Monitor for byproducts like hydrolyzed esters (e.g., free carboxylic acids) using HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
